molecular formula C7H9NO2 B074422 Ethyl 1-cyanocyclopropanecarboxylate CAS No. 1558-81-2

Ethyl 1-cyanocyclopropanecarboxylate

Cat. No. B074422
CAS RN: 1558-81-2
M. Wt: 139.15 g/mol
InChI Key: FDZLCIITHLSEQK-UHFFFAOYSA-N
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Patent
US09422240B2

Procedure details

To a solution of ethyl cyanoacetate (11.8 g) in acetone (83.0 mL), potassium carbonate (43.1 g) and 1,2-dibromoethane (39.2 g) were added and the mixture was refluxed for 12 hours. After being cooled to room temperature, the reaction mixture was filtered through Celite (registered trademark). The filtrate was concentrated under reduced pressure and further dried under reduced pressure with heating to give ethyl 1-cyanocyclopropanecarboxylate as a red oil (14.2 g).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
43.1 g
Type
reactant
Reaction Step One
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
83 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].C(=O)([O-])[O-].[K+].[K+].Br[CH2:16][CH2:17]Br>CC(C)=O>[C:1]([C:3]1([C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:17][CH2:16]1)#[N:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
43.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
39.2 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
83 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite (registered trademark)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
further dried under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
with heating

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.